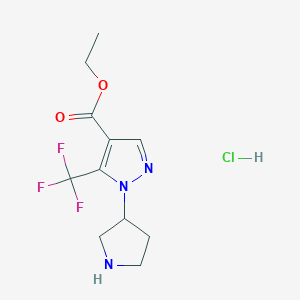
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a pyrazole ring substituted with a trifluoromethyl group and a pyrrolidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction involves the addition of hydrochloric acid to the pyrazole derivative under controlled conditions, often requiring heating and stirring to ensure complete conversion.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle the specific reaction conditions.
Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives may include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduced forms may feature hydroxyl groups or other reduced functional groups.
Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Ethyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate: This compound lacks the hydrochloride moiety, resulting in different solubility and reactivity properties.
Ethyl 1-(pyrrolidin-3-yl)-5-(chloromethyl)pyrazole-4-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Ethyl 1-(pyrrolidin-3-yl)-5-(bromomethyl)pyrazole-4-carboxylate: Similar to the chloromethyl variant but with a bromomethyl group, affecting its reactivity and applications.
Uniqueness: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
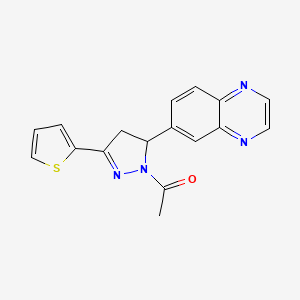

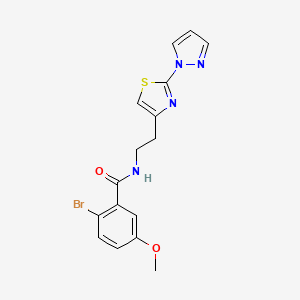
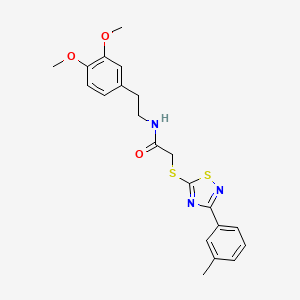
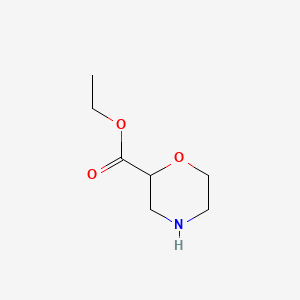
![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
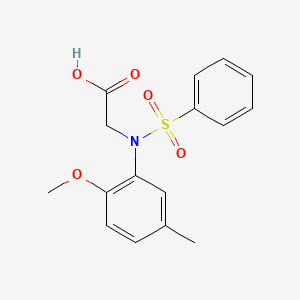
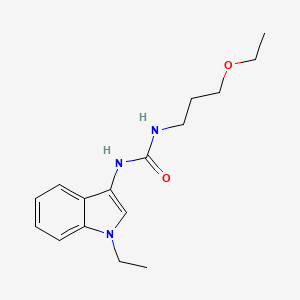

![2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2972526.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
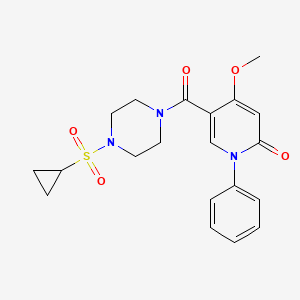
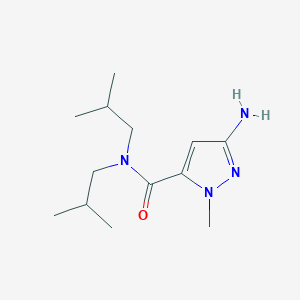
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide](/img/structure/B2972534.png)
